molecular formula C15H21BrN4O2 B2825543 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one CAS No. 2415539-80-7

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one

Cat. No.: B2825543
CAS No.: 2415539-80-7
M. Wt: 369.263
InChI Key: WXFDCPHBKOQKGI-UHFFFAOYSA-N
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Description

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine and pyrrolidinone structure

Properties

IUPAC Name

4-[[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O2/c1-19-9-11(6-14(19)21)10-20-4-2-13(3-5-20)22-15-17-7-12(16)8-18-15/h7-8,11,13H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFDCPHBKOQKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one typically involves multiple steps. One common approach is to start with the bromination of pyrimidine, followed by the formation of the oxypiperidine intermediate. This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while reduction could lead to a dehalogenated product.

Scientific Research Applications

4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyrimidin-2-yl)oxy]phenol
  • N-[[4-(5-Bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethyl amino-benzamide

Uniqueness

Compared to similar compounds, 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.

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